Vardenafil-d4
説明
This compound is a deuterated derivative of vardenafil, a phosphodiesterase type-5 (PDE-5) inhibitor used primarily for treating erectile dysfunction. The structure features a 2-ethoxy-5-sulfonylphenyl group linked to a 5-methyl-7-propylimidazotriazinone core, with a 4-ethylpiperazine moiety modified by deuterium at positions 2 and 3 (2,2,3,3-tetradeuterio) . The deuterium substitution is hypothesized to enhance metabolic stability, prolonging the drug’s half-life while retaining PDE-5 inhibitory activity .
Key structural attributes:
- Core: Imidazo[5,1-f][1,2,4]triazin-4-one scaffold.
- Substituents: Ethoxy group at the phenyl ring’s 2-position. Sulfonyl-linked 4-ethylpiperazine with deuterium substitution. Methyl and propyl groups at the imidazotriazinone core.
特性
分子式 |
C23H32N6O4S |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i11D2,13D2 |
InChIキー |
SECKRCOLJRRGGV-IWFQOFTGSA-N |
異性体SMILES |
[2H]C1(C(N(CCN1CC)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |
正規SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
製品の起源 |
United States |
準備方法
化学反応解析
反応の種類
2-[2-エトキシ-5-(2,2,3,3-テトラデゥテリオ-4-エチルピペラジン-1-イル)スルホニルフェニル]-5-メチル-7-プロピル-3H-イミダゾ[5,1-f][1,2,4]トリアジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります.
科学研究への応用
2-[2-エトキシ-5-(2,2,3,3-テトラデゥテリオ-4-エチルピペラジン-1-イル)スルホニルフェニル]-5-メチル-7-プロピル-3H-イミダゾ[5,1-f][1,2,4]トリアジン-4-オンは、次のようないくつかの科学研究への応用があります。
化学: 有機合成におけるビルディングブロックとして、および分析化学における参照標準として使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物活性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について検討されています。
化学反応の分析
Types of Reactions
2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学的研究の応用
2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
類似の化合物との比較
類似の化合物
バルデナフィル: 勃起不全の治療に使用されるホスホジエステラーゼタイプ5(PDE5)阻害剤。
シルデナフィル: 同様の治療用途を持つ別のPDE5阻害剤。
タダラフィル: 同様の目的で使用される、より長時間の作用を持つPDE5阻害剤.
独自性
2-[2-エトキシ-5-(2,2,3,3-テトラデゥテリオ-4-エチルピペラジン-1-イル)スルホニルフェニル]-5-メチル-7-プロピル-3H-イミダゾ[5,1-f][1,2,4]トリアジン-4-オンは、重水素原子の存在により、代謝安定性を高め、代謝分解速度を低下させるため、独自性があります。 これは、薬物動態特性の向上につながり、重水素化されていない対応物と比較して、治療効果が向上する可能性があります.
類似化合物との比較
Vardenafil (Parent Compound)
Structure : 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .
Key Differences :
Clinical Profile :
Propoxy-Vardenafil
Structure : Ethoxy group replaced by propoxy at the phenyl 2-position .
Key Differences :
Morpholine Analogue of Vardenafil
Structure : 2-[2-ethoxy-5-(morpholin-4-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .
Key Differences :
Thiovardenafil-d5
Structure: Thione substitution at the 4-position of the imidazotriazinone core; deuterated piperazine . Key Differences:
Cognitive-Enhancing Imidazotriazinones
Structure : Methylpiperazine or ethylpiperazine variants without deuterium (e.g., 2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one) .
Key Differences :
- Piperazine substituent (methyl vs. ethyl) influences off-target effects.
- Investigated for cognitive enhancement (memory, concentration) rather than PDE-5 inhibition .
Structural and Pharmacological Comparison Table
Key Research Findings
- Deuterated Vardenafil : The 2,2,3,3-tetradeuterio substitution in the piperazine ring likely reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life .
- Propoxy-Vardenafil: First reported in 2023, this analogue evades standard regulatory screening due to structural novelty .
- Cognitive Derivatives : Methylpiperazine variants show divergent therapeutic applications, emphasizing the role of substituent modifications in target selectivity .
生物活性
The compound 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one , also known as Vardenafil (CAS Number: 224785-90-4), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N6O4S |
| Molecular Weight | 488.60 g/mol |
| CAS Number | 224785-90-4 |
| Solubility | Soluble in ethanol; slightly soluble in water |
Vardenafil works by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that promotes vasodilation. By preventing the degradation of cGMP, Vardenafil enhances the effects of nitric oxide (NO), leading to increased blood flow in the corpus cavernosum and facilitating erections in response to sexual stimulation.
In Vitro Studies
Research indicates that Vardenafil exhibits a high selectivity for PDE5 over other phosphodiesterases. The IC50 values for Vardenafil against various PDEs are as follows:
- PDE5 : 0.7 nM
- PDE1 : 180 nM
- PDE2 : >10 µM
- PDE3 : 2.5 µM
- PDE4 : 4 µM
- PDE6 : 11 nM
This selectivity is notable as it demonstrates over 300-fold selectivity for PDE5 compared to PDE11 and over 1000-fold compared to PDEs 8, 9, and 10 .
Clinical Applications
Vardenafil is primarily used in the treatment of erectile dysfunction (ED). Clinical studies have shown its effectiveness in enhancing erectile function and satisfaction in patients with ED. It has been reported to significantly improve relaxation responses in human trabecular smooth muscle induced by various stimuli such as electrical stimulation and acetylcholine .
Case Studies
- Efficacy in Diabetic Patients : A study involving diabetic men with ED found that Vardenafil improved erectile function significantly compared to placebo. The treatment resulted in enhanced satisfaction rates and quality of life improvements.
- Comparison with Other PDE5 Inhibitors : In a head-to-head study with Sildenafil and Tadalafil, Vardenafil demonstrated a faster onset of action and comparable efficacy in improving erectile function scores.
Safety Profile
Vardenafil is generally well-tolerated. Common side effects include headaches, flushing, dyspepsia, nasal congestion, and dizziness. Serious adverse effects are rare but can include priapism and sudden vision loss associated with nonarteritic anterior ischemic optic neuropathy (NAION) in predisposed individuals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
